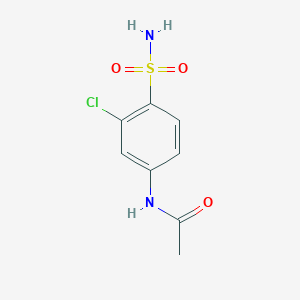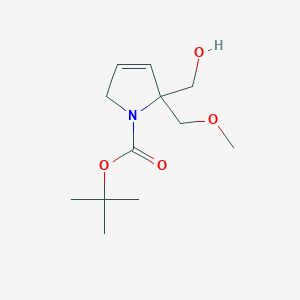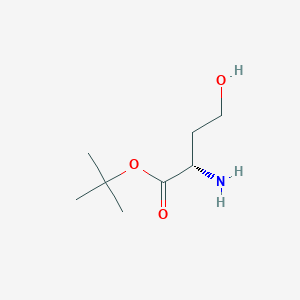
tert-Butyl L-homoserinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl L-homoserinate is an organic compound that features a tert-butyl group attached to the amino acid homoserine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl L-homoserinate can be synthesized through several methods. One common approach involves the esterification of L-homoserine with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl L-homoserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: this compound oxides.
Reduction: tert-Butyl L-homoserinol, tert-Butyl L-homoserinamines.
Substitution: Various tert-butyl substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl L-homoserinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a probe in NMR studies to investigate protein-ligand interactions and protein folding.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl L-homoserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl L-serinate
- tert-Butyl L-threoninate
- tert-Butyl L-cysteinate
Uniqueness
tert-Butyl L-homoserinate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a homoserine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6(9)4-5-10/h6,10H,4-5,9H2,1-3H3/t6-/m0/s1 |
Clé InChI |
ODSVALCFYQVYCG-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCO)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


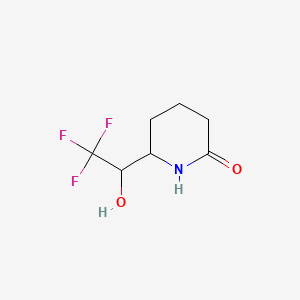
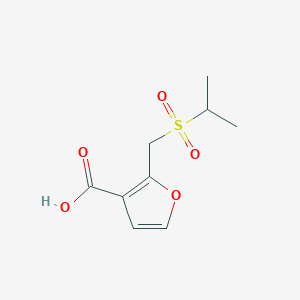
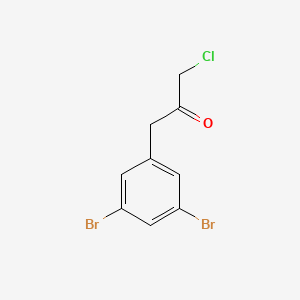
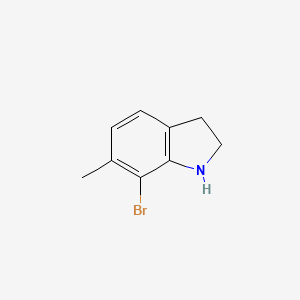
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
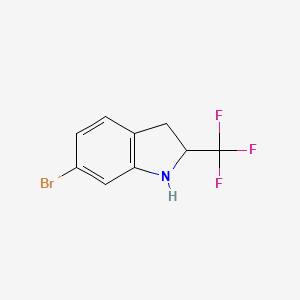
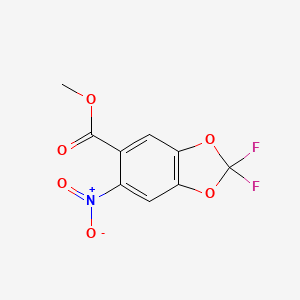
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
